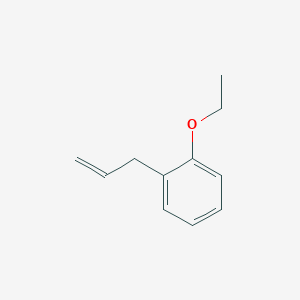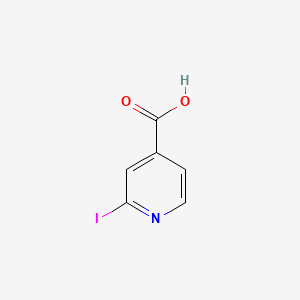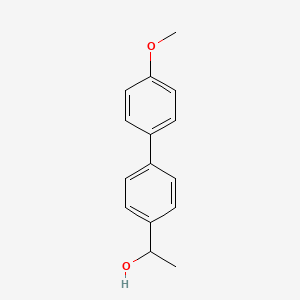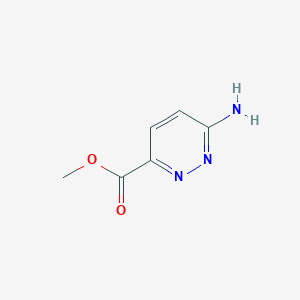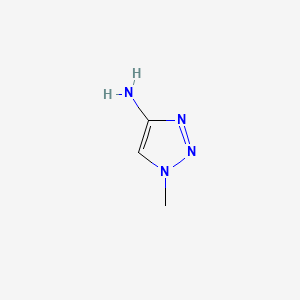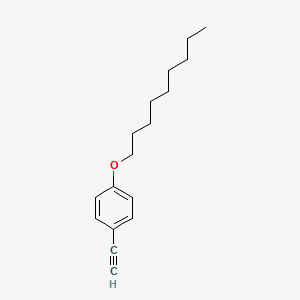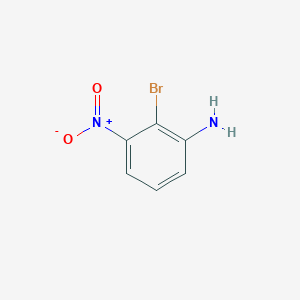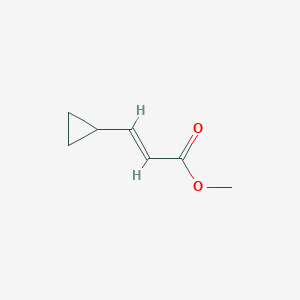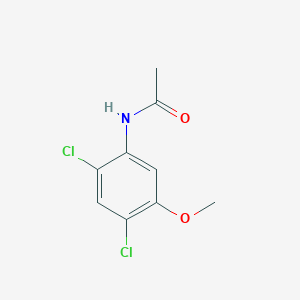
イソキサゾール-4-カルボニトリル
説明
Isoxazole-4-carbonitrile is a five-membered heterocyclic compound commonly found in many commercially available drugs. Its enormous significance in drug discovery necessitates the exploration of new eco-friendly synthetic strategies .
Synthesis Analysis
The most widely researched and reported synthesis of isoxazole derivatives involves the (3 + 2) cycloaddition reaction . In this process, an alkyne acts as a dipolarophile, and a nitrile oxide serves as the dipole. Two predicted mechanisms for the 1,3-dipolar cycloaddition reaction include pericyclic cycloaddition via a concerted mechanism . Additionally, microwave-assisted solid-phase synthesis has been explored for 4,5-disubstituted isoxazoles .
Molecular Structure Analysis
The molecular formula of Isoxazole-4-carbonitrile is C₄H₂N₂O . It is a yellow solid with a molecular weight of approximately 94.07 g/mol . The IUPAC name for this compound is 4-isoxazolecarbonitrile . Its chemical structure consists of a five-membered ring containing nitrogen and oxygen atoms .
Chemical Reactions Analysis
Isoxazole derivatives are often synthesized through the (3 + 2) cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. Notably, metal-catalyzed reactions (using Cu(I) or Ru(II)) are commonly employed, but alternate metal-free synthetic routes are being explored to overcome drawbacks such as high costs, toxicity, and waste generation .
Physical And Chemical Properties Analysis
科学的研究の応用
抗菌剤
イソキサゾール-4-カルボニトリルは、抗菌剤としての可能性を評価するために合成されています。これらは、さまざまな病原性細菌や真菌に対して有効性を示しています。 例えば、5-アミノ-イソキサゾール-4-カルボニトリルなどの特定の誘導体は、グラム陰性菌とグラム陽性菌の両方、およびいくつかの真菌病原体に対して特に有効な、広域スペクトルの抗菌活性を示します .
抗酸化特性
一部のイソキサゾール-4-カルボニトリル誘導体は、有意な抗酸化活性を示します。 これらの化合物はフリーラジカルを捕捉することができ、酸化ストレス関連疾患の軽減を目的とした新薬の開発において貴重な特性です .
抗炎症および鎮痛用途
イソキサゾール誘導体は、抗炎症および鎮痛特性を持つことが知られています。 これにより、新しい鎮痛薬や抗炎症薬の開発に適した候補となります .
抗癌活性
イソキサゾール-4-カルボニトリルの構造により、潜在的な抗癌活性を持つ化合物の合成が可能になります。 これらの誘導体の研究は、新規の抗癌療法の開発につながる可能性があります .
HIV阻害活性
イソキサゾール-4-カルボニトリルは、HIV阻害活性を示すことが判明しています。 これは、HIVの新しい治療法の研究への道を開き、より効果的な抗レトロウイルス薬につながる可能性があります .
血糖降下効果
イソキサゾール誘導体の血糖降下活性は、血糖値の管理における使用を示唆しています。 これは、グルコースの調節が重要な糖尿病の治療において特に有益です .
作用機序
Target of Action
Isoxazole-4-carbonitrile is a derivative of the isoxazole class of compounds . Isoxazoles are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures . .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, modulating receptor function, and disrupting cellular structures . The specific interactions between Isoxazole-4-carbonitrile and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The effects of Isoxazole-4-carbonitrile on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Isoxazole derivatives are known to have a variety of effects, including antimicrobial, anti-inflammatory, and anticancer activities . The specific effects of Isoxazole-4-carbonitrile would depend on its targets, mode of action, and biochemical pathways affected.
Action Environment
The action of Isoxazole-4-carbonitrile can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
生化学分析
Biochemical Properties
Isoxazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of pathogenic microorganisms by interacting with bacterial enzymes and proteins, disrupting their normal function . Additionally, isoxazole-4-carbonitrile exhibits antioxidant properties by scavenging free radicals, which helps in protecting cells from oxidative stress . The compound’s interactions with enzymes such as γ-glutamyl transferase and its potential as an inhibitor highlight its importance in biochemical pathways .
Cellular Effects
Isoxazole-4-carbonitrile affects various types of cells and cellular processes. It has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi . This compound influences cell function by interfering with cell signaling pathways and gene expression, leading to the inhibition of microbial growth. Additionally, isoxazole-4-carbonitrile’s antioxidant properties help in reducing oxidative stress in cells, thereby protecting cellular components from damage .
Molecular Mechanism
The molecular mechanism of isoxazole-4-carbonitrile involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to bacterial enzymes, disrupting their normal function and inhibiting microbial growth . Isoxazole-4-carbonitrile also exhibits antioxidant activity by scavenging free radicals, which helps in protecting cells from oxidative damage . These interactions at the molecular level contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoxazole-4-carbonitrile have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that isoxazole-4-carbonitrile remains stable under certain conditions, allowing it to maintain its biological activity over extended periods . Its degradation products may also exhibit biological activity, which can influence the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of isoxazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antimicrobial and antioxidant properties without causing significant toxicity . At higher doses, isoxazole-4-carbonitrile may cause adverse effects, including toxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Isoxazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound’s interactions with enzymes such as γ-glutamyl transferase and its potential as an inhibitor play a crucial role in its metabolic pathways . Additionally, isoxazole-4-carbonitrile’s antioxidant properties help in modulating metabolic flux and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of isoxazole-4-carbonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to interact with specific transporters allows it to be efficiently transported to target sites within cells . Additionally, isoxazole-4-carbonitrile’s binding to proteins can influence its localization and accumulation within tissues, affecting its overall biological activity .
Subcellular Localization
Isoxazole-4-carbonitrile’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This localization is essential for its interactions with enzymes and other biomolecules, influencing its overall biological activity. Isoxazole-4-carbonitrile’s ability to localize within specific subcellular compartments allows it to exert its effects more efficiently .
特性
IUPAC Name |
1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-1-4-2-6-7-3-4/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJYXAHBSGPICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575300 | |
| Record name | 1,2-Oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68776-58-9 | |
| Record name | 1,2-Oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for obtaining Isoxazole-4-carbonitrile derivatives?
A: Isoxazole-4-carbonitrile derivatives are primarily synthesized via 1,3-dipolar cycloaddition reactions. One widely employed method involves the reaction of nitrile oxides, generated in situ from aromatic aldoximes, with 3-(4-methoxyphenyl)propiolonitrile []. Another approach utilizes a three-component reaction involving malononitrile, aromatic aldehydes, and hydroxylamine hydrochloride in the presence of deep eutectic solvents like potassium carbonate/glycerol or urea-choline chloride mixtures [, ].
Q2: Have theoretical studies been conducted to understand the mechanism of Isoxazole-4-carbonitrile formation?
A: Yes, ab initio molecular orbital calculations have been employed to study the 1,3-dipolar cycloaddition reactions leading to Isoxazole-4-carbonitrile derivatives. These studies revealed that the reactions proceed through a synchronous process, with the geometry of the transition state remaining relatively insensitive to substituent effects [].
Q3: What are the reported biological activities of Isoxazole-4-carbonitrile derivatives?
A: Isoxazole-4-carbonitrile derivatives have demonstrated promising antimicrobial activities. Studies have explored their efficacy as antifungal and antibacterial agents against various strains [, ].
Q4: Are there any structure-activity relationship (SAR) studies available for Isoxazole-4-carbonitrile derivatives?
A: While comprehensive SAR studies might be limited, some insights can be derived from existing research. For instance, computational studies suggest that substituents on the isoxazole ring can influence the regioselectivity of the cycloaddition reaction, impacting the formation of specific isomers like 5-aminoisoxazole and Isoxazole-4-carbonitrile [].
Q5: Have any green chemistry principles been applied in the synthesis of Isoxazole-4-carbonitrile derivatives?
A: Yes, recent research has focused on developing greener synthetic methodologies. The use of deep eutectic solvents as environmentally benign alternatives to conventional organic solvents has been successfully demonstrated for the synthesis of Isoxazole-4-carbonitrile derivatives [, ]. These solvents offer several advantages, including mild reaction conditions, easy workup procedures, and reduced environmental impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


